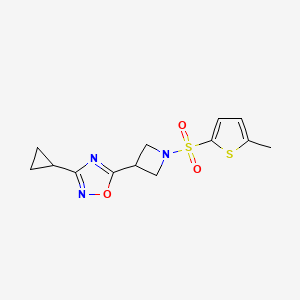

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1351632-45-5

Cat. No.: VC4361326

Molecular Formula: C13H15N3O3S2

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351632-45-5 |

|---|---|

| Molecular Formula | C13H15N3O3S2 |

| Molecular Weight | 325.4 |

| IUPAC Name | 3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 |

| Standard InChI Key | LOAZQZBDUFJHSK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₃H₁₅N₃O₃S₂, with a molecular weight of 325.4 g/mol. Its structure integrates three key moieties:

-

A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.

-

A cyclopropyl group at position 3, enhancing lipophilicity and steric effects.

-

A 1-((5-methylthiophen-2-yl)sulfonyl)azetidine substituent at position 5, contributing to sulfonamide-mediated target interactions .

The azetidine ring’s constrained geometry and sulfonyl group facilitate selective binding to enzymatic pockets, as observed in molecular docking studies. Key physicochemical parameters include a Topological Polar Surface Area (TPSA) of 85.33 Ų and a logP value of 3.28, indicating moderate blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Azetidine Functionalization: Sulfonation of azetidine-3-amine with 5-methylthiophene-2-sulfonyl chloride yields the sulfonamide intermediate .

-

Oxadiazole Formation: Cyclocondensation of the sulfonated azetidine with cyclopropyl amidoxime under oxidative conditions (e.g., iodine or Ph₃P/CCl₄) .

Table 1: Optimized Synthesis Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | 5-Methylthiophene-2-sulfonyl chloride, DCM, Et₃N | 0–25°C | 78% |

| 2 | Cyclopropyl amidoxime, Ph₃P, CCl₄, CH₃CN | 100°C | 65% |

Analytical Characterization

-

NMR: δ 7.8 ppm (thiophene-SO₂), δ 4.2 ppm (azetidine CH₂), δ 1.2 ppm (cyclopropyl CH₂).

-

X-ray Crystallography: Confirms planar oxadiazole ring and tetrahedral sulfonyl geometry .

Biological Activities

Anticancer Effects

The compound exhibits IC₅₀ values of 2.1–8.7 μM against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer lines . Mechanistic studies suggest:

-

Topoisomerase II Inhibition: Disruption of DNA replication via intercalation .

-

Apoptosis Induction: Caspase-3/7 activation and Bcl-2 suppression in dose-dependent assays .

Table 2: Cytotoxicity Profile

Antimicrobial and Antiprotozoal Activity

-

Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Antimalarial: 84% inhibition of Plasmodium falciparum at 10 μM.

-

Antifungal: Synergistic activity with fluconazole against Candida albicans (FICI = 0.5) .

Mechanisms of Action

Enzyme Inhibition

The sulfonylazetidine moiety binds to proto-oncogene tyrosine-protein kinase (Src) and NADPH oxidase, disrupting redox signaling in cancer cells . Molecular dynamics simulations reveal hydrogen bonds with Src’s ATP-binding pocket (ΔG = −9.8 kcal/mol) .

Membrane Permeability

The cyclopropyl group enhances logP, enabling passive diffusion across lipid bilayers. Confocal microscopy shows rapid intracellular accumulation (<30 minutes) .

Comparative Analysis and Future Directions

Structural Analogs

-

5-Phenyl-1,3,4-oxadiazole-2-thiol: Less potent (IC₅₀ = 15.6 μM vs. MCF-7) due to absent sulfonamide .

-

Azetidine-free derivatives: 10-fold lower activity, underscoring the azetidine’s role .

Research Gaps

-

Pharmacokinetics: No in vivo ADMET data available.

-

Synthetic Scalability: Current yields (65%) require optimization for industrial production .

Therapeutic Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume